molecular formula C20H23NO6 B6126571 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No.: B6126571
M. Wt: 373.4 g/mol
InChI Key: NDDNSMYDLJRQKE-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a synthetic benzoate ester derivative featuring a 2,6-dimethoxybenzoyl group linked via an amide bond to a para-aminobenzoic acid backbone. Its synthesis likely follows established protocols for aromatic esterification and amidation, with characterization via techniques such as $^1$H NMR and high-resolution mass spectrometry (HRMS), as seen in structurally analogous compounds .

Properties

IUPAC Name

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-26-12-13-27-20(23)14-8-10-15(11-9-14)21-19(22)18-16(24-2)6-5-7-17(18)25-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDNSMYDLJRQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Ester/Substituent Group Key Structural Features Molecular Weight (g/mol)* Predicted LogP* Notable Interactions
This compound 2-ethoxyethyl Ether-oxygen in ester chain 417.42 ~3.2 π-π stacking (aromatic rings), H-bonding (amide)
Propyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate Propyl Shorter alkyl chain 357.38 ~2.8 H-bonding (amide, ester carbonyl)
Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate Ethyl (chlorobenzoyl) Chloro substituent, dimethylphenoxy 376.83 ~4.1 C-H···O H-bonds, π-π interactions

*Molecular weights and LogP values calculated using ChemDraw Professional 22.0.

Key Observations:

  • Electronic and Steric Factors: The 2,6-dimethoxybenzoyl group in both the target and propyl analogs may promote electron-donating effects, influencing binding to biological targets. In contrast, the chloro-substituted compound in exhibits stronger hydrophobic interactions due to the chloro group .
  • Crystallinity and Stability: Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate demonstrates robust crystalline packing via π-π interactions and H-bonding, suggesting similar stability for the target compound if crystallized .

Biological Activity

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a synthetic organic compound belonging to the benzoate class. Its structure includes an ethoxyethyl group and a dimethoxybenzoyl moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the esterification of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol, often catalyzed by acids such as sulfuric acid or hydrochloric acid. The resulting compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation; however, preliminary data suggest that it may influence enzyme inhibition and protein-ligand interactions.

Antitumor Activity

Recent studies have indicated that derivatives of benzoates can exhibit antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may effectively inhibit certain enzymes involved in metabolic pathways related to cancer progression. For example, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies

  • In Vitro Studies :
    • A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Animal Models :
    • In vivo studies using murine models have demonstrated that this compound can reduce tumor size when administered at specific dosages. The results indicate a dose-dependent response, highlighting its potential as a therapeutic agent against certain cancers.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoateEthyl group instead of ethoxyethylModerate enzyme inhibition
2-(diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoateDiethylamino groupEnhanced cytotoxicity against cancer cells

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